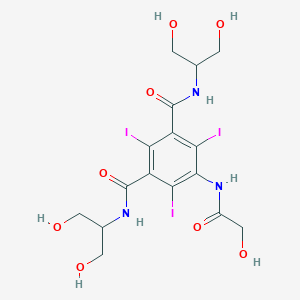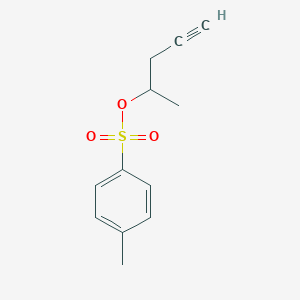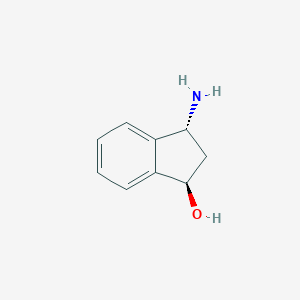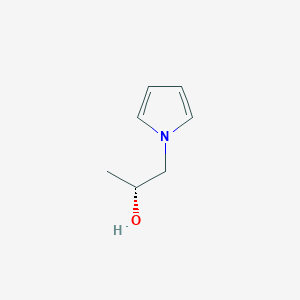
デスメチルヨパミドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethyl Iopamidol is a derivative of Iopamidol, a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging, particularly in X-ray and computed tomography (CT) scans. Desmethyl Iopamidol retains the core structure of Iopamidol but lacks one methyl group, which can influence its chemical properties and interactions.
科学的研究の応用
Desmethyl Iopamidol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of iodinated contrast agents.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Explored for its potential as a diagnostic imaging agent with modified properties compared to Iopamidol.
Industry: Used in the development of new imaging technologies and contrast agents.
作用機序
Target of Action
Desmethyl Iopamidol, like its parent compound Iopamidol, is primarily used as a diagnostic imaging agent for angiography throughout the cardiovascular system . The primary targets of Desmethyl Iopamidol are the tissues and structures that need to be visualized during these procedures.
Mode of Action
It is likely to function similarly to iopamidol, which works by increasing the contrast between the area under examination and the surrounding tissues during imaging procedures . This is achieved by the compound’s ability to absorb X-rays, thereby allowing for clearer visualization of the structures of interest.
Pharmacokinetics
Iopamidol is known to be rapidly and almost completely absorbed, distributed in the body, and eliminated unchanged by renal excretion
Action Environment
Environmental factors can influence the action, efficacy, and stability of Desmethyl Iopamidol. For instance, the compound’s effectiveness can be influenced by the patient’s hydration status and kidney function, as these can affect the compound’s distribution and elimination . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Iopamidol typically involves the iodination of 5-amino-1,3-benzenedicarboxylic acid with iodine monochloride in hydrochloric acid. This is followed by chlorination with thionyl chloride to form an acyl chloride intermediate. The intermediate is then reacted with (S)-2-acetoxypropanoyl chloride in N,N-dimethylacetamide. The resulting compound is amidated with an excess of 2-amino-1,3-propanediol, and the intermediate is finally hydrolyzed with sodium hydroxide .
Industrial Production Methods: Industrial production of Desmethyl Iopamidol follows similar steps but on a larger scale, with optimizations to improve yield and reduce the use of hazardous reagents. Green chemistry approaches have been explored to minimize environmental impact, such as replacing thionyl chloride with less toxic alternatives .
化学反応の分析
Types of Reactions: Desmethyl Iopamidol undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form different iodinated derivatives.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various iodinated and non-iodinated derivatives .
類似化合物との比較
Iopamidol: The parent compound, widely used in medical imaging.
Iohexol: Another non-ionic iodinated contrast agent with similar applications.
Iomeprol: A similar compound used for diagnostic imaging.
Uniqueness: Desmethyl Iopamidol is unique due to the absence of one methyl group, which can affect its solubility, reactivity, and interaction with biological systems. This slight structural difference can lead to variations in its pharmacokinetics and imaging properties .
特性
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXCZTZZDIVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77868-41-8 |
Source


|
| Record name | 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)





![(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile](/img/structure/B127350.png)






